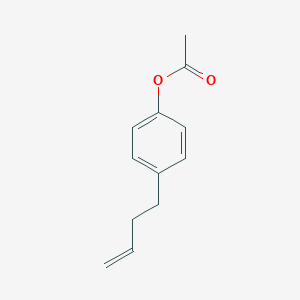

4-(4-Acetoxyphenyl)-1-butene

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-but-3-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-4-5-11-6-8-12(9-7-11)14-10(2)13/h3,6-9H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTCYTCNSBLFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570519 | |

| Record name | 4-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173852-01-2 | |

| Record name | 4-(But-3-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Acetoxyphenyl 1 Butene and Analogous Conjugated Systems

Targeted Synthesis of 4-(4-Acetoxyphenyl)-1-butene

The targeted synthesis of this compound can be approached by examining the synthesis of its parent compound, 4-phenyl-1-butene (B1585249), and adapting syntheses of other para-substituted phenyl butene esters.

A proposed adaptation of this method for the synthesis of this compound would involve starting with a para-substituted benzyl (B1604629) halide, specifically 4-(chloromethyl)phenyl acetate (B1210297). The reaction would proceed as follows:

Formation of the Grignard Reagent: Allyl bromide is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form allylmagnesium bromide.

Coupling Reaction: The freshly prepared Grignard reagent is then added to a solution of 4-(chloromethyl)phenyl acetate. This nucleophilic attack of the allyl group on the benzylic carbon results in the formation of the carbon-carbon bond, yielding this compound.

Workup and Purification: The reaction is quenched with an aqueous acid solution, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

This proposed pathway leverages a common and reliable method for C-C bond formation and is likely to be a high-yielding approach to the target molecule.

The synthesis of this compound can also be approached by adapting synthetic routes for other para-substituted phenyl butene esters. A common strategy involves the esterification of the corresponding phenol (B47542).

A potential synthetic route would be:

Synthesis of 4-(4-hydroxyphenyl)-1-butene: This precursor can be synthesized via a Grignard reaction between allylmagnesium bromide and 4-hydroxybenzyl chloride. The hydroxyl group would need to be protected during the Grignard reaction, for example, as a tetrahydropyranyl (THP) ether, and then deprotected.

Esterification: The resulting 4-(4-hydroxyphenyl)-1-butene is then esterified using acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the final product, this compound.

This two-step approach allows for the late-stage introduction of the acetate group, which can be advantageous if the ester functionality is not compatible with the conditions of the C-C bond-forming reaction.

Strategies for Constructing the Aryl-Butene Backbone

The construction of the aryl-butene backbone is a critical step in the synthesis of this compound and its analogs. Several powerful synthetic methodologies can be employed for this purpose, including olefin metathesis, coupling reactions, and Friedel-Crafts alkylation analogues.

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and has been widely applied in the synthesis of complex molecules. organic-chemistry.orgwikipedia.org Cross-metathesis, in particular, is a viable strategy for the synthesis of the aryl-butene backbone.

A potential cross-metathesis approach would involve the reaction of a styrene (B11656) derivative with an excess of a simple olefin, such as propene, in the presence of a ruthenium-based catalyst, like a Grubbs' catalyst. For the synthesis of this compound, the starting material would be 4-vinylphenyl acetate.

Reaction Scheme:

4-vinylphenyl acetate + propene --(Grubbs' Catalyst)--> this compound + ethene

The reaction is driven forward by the removal of the volatile byproduct, ethene. The choice of catalyst is crucial for achieving high yields and selectivity. Second-generation Grubbs' catalysts are known for their high activity and functional group tolerance, making them suitable for this transformation. organic-chemistry.org

| Catalyst Generation | Common Name | Key Features |

| First Generation | Grubbs' Catalyst (1st Gen) | Good activity, moderate functional group tolerance. |

| Second Generation | Grubbs' Catalyst (2nd Gen) | Higher activity, broader functional group tolerance, more stable. |

| Third Generation | Hoveyda-Grubbs' Catalysts | High stability, recoverable. |

This table provides a brief overview of Grubbs' catalysts applicable to olefin metathesis.

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds, including the synthesis of aryl-alkenes. jk-sci.comorganic-chemistry.orgnih.govwikipedia.org The Heck reaction is particularly well-suited for the synthesis of the aryl-butene backbone. jk-sci.comorganic-chemistry.orgnih.govwikipedia.org

In a Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. To synthesize this compound, 4-iodophenyl acetate could be reacted with 1-butene (B85601).

Reaction Scheme:

4-iodophenyl acetate + 1-butene --(Pd catalyst, base)--> this compound

The choice of palladium catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or tri-tert-butylphosphine, are commonly used to stabilize the palladium catalyst.

| Reaction Component | Examples | Role in the Reaction |

| Aryl Halide | 4-iodophenyl acetate, 4-bromophenyl acetate | Electrophilic partner |

| Alkene | 1-butene, allyl alcohol | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes the catalyst, influences reactivity |

| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide byproduct |

This interactive table outlines the key components of a Heck reaction for aryl-alkene synthesis.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.org However, the direct Friedel-Crafts alkylation of an aromatic ring with a butene derivative is often plagued by issues such as polyalkylation and carbocation rearrangements, leading to a mixture of products. libretexts.orgmt.com

For the synthesis of this compound, a direct Friedel-Crafts reaction between benzene (B151609) and a 1-butene derivative would likely result in a mixture of isomers and polyalkylated products. A more controlled approach would involve a Friedel-Crafts acylation followed by reduction.

A potential Friedel-Crafts acylation-based route could be:

Friedel-Crafts Acylation: Anisole (methoxybenzene) is reacted with crotonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-methoxy-β-methylchalcone.

Reduction: The ketone and the double bond in the chalcone (B49325) are then reduced. For instance, a Wolff-Kishner or Clemmensen reduction would reduce the ketone to a methylene (B1212753) group, and catalytic hydrogenation could reduce the double bond.

Demethylation and Acetylation: The methoxy (B1213986) group is then demethylated to a hydroxyl group, followed by acetylation to yield the final product.

This multi-step approach, while longer, offers better control over the regioselectivity and avoids the issues associated with direct alkylation.

Introduction of the Acetoxy Functionality

The introduction of an acetoxy group onto an aromatic ring is a fundamental transformation in organic synthesis, often employed to protect a hydroxyl group or to modify the biological activity of a molecule. In the context of synthesizing this compound, this involves the esterification of the phenolic hydroxyl group of its precursor, 4-(4-hydroxyphenyl)-1-butene, commonly known as chavicol. This section explores the primary methodologies for achieving this transformation, focusing on direct esterification and selective acetoxylation techniques.

Esterification Reactions for Aromatic Hydroxyl Groups

Esterification of phenols is a well-established reaction, and several methods can be employed for the acetylation of the hydroxyl group in 4-(4-hydroxyphenyl)-1-butene and its analogs. The most common approaches involve the use of acetylating agents such as acetic anhydride or acetyl chloride.

One of the most traditional and widely used methods for the acetylation of phenols is the reaction with acetic anhydride in the presence of a base, typically pyridine. nih.govsemanticscholar.org Pyridine acts as a catalyst by activating the acetic anhydride and also serves as a base to neutralize the acetic acid byproduct. researchgate.net This method is generally efficient for the acetylation of phenols. semanticscholar.org The reaction is typically carried out by dissolving the phenolic substrate in pyridine, followed by the addition of acetic anhydride. nih.gov The mixture is stirred at room temperature until the reaction is complete. nih.gov

Another common approach is base-catalyzed acetylation. Strong bases like sodium hydroxide (B78521) can be used to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then readily reacts with acetic anhydride. researchgate.netuns.ac.id This method has been successfully applied to the acetylation of eugenol, a structurally similar compound to chavicol. researchgate.net Weaker bases, such as sodium acetate, have also been employed as catalysts, particularly in greener synthesis approaches like sonochemistry, which can lead to high yields. researchgate.net

Furthermore, catalyst- and solvent-free methods have been developed for the acetylation of phenols, offering a more environmentally benign alternative. mdpi.com These reactions are typically performed by heating a mixture of the phenol and acetic anhydride at a moderate temperature. mdpi.com For instance, the acetylation of various phenols has been achieved with high yields by heating the substrate with acetic anhydride at 60 °C. mdpi.com

The following table summarizes various conditions reported for the acetylation of eugenol, a close analog of 4-(4-hydroxyphenyl)-1-butene, which are indicative of the methodologies applicable for the synthesis of this compound.

| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Eugenol | Acetic Anhydride | NaOH (10%) | None (stirring) | Room Temp. | 15 min | Not specified | researchgate.net |

| Eugenol | Acetic Anhydride | Sodium Acetate | None (sonochemistry) | Not specified | Not specified | 97% | researchgate.net |

| Eugenol | Acetic Anhydride | SO3H/AlSiM | None | 80 °C | 40 min | 99.9% | mdpi.com |

| Eugenol | Acetic Anhydride | NaOH (10%) | None (sonochemistry) | 60 °C | 60-100 min | Not specified | uns.ac.id |

| Phenols (general) | Acetic Anhydride | Pyridine | Pyridine | Room Temp. | Varies | General method | nih.gov |

| Phenols (general) | Acetic Anhydride | None | None | 60 °C | Varies | High yields | mdpi.com |

Chemical Transformations and Reaction Dynamics of 4 4 Acetoxyphenyl 1 Butene

Reactivity of the Terminal Alkene Moiety in 4-(4-Acetoxyphenyl)-1-butene

The terminal double bond in this compound is a site of high electron density, rendering it susceptible to attack by electrophiles and enabling its participation in various addition and functionalization reactions.

Electrophilic Addition Reactions with Diverse Reagents

Electrophilic addition is a fundamental reaction of alkenes, where the π-bond is broken to form two new σ-bonds. utdallas.edulibretexts.org In the case of this compound, the reaction is initiated by the attack of an electrophile on the electron-rich double bond. savemyexams.com This process typically proceeds through a carbocation intermediate, with the subsequent addition of a nucleophile.

A common example is the addition of hydrogen halides (HX), where the proton acts as the initial electrophile. libretexts.orgquora.com According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. savemyexams.comchemistrystudent.com For this compound, this means the proton will add to the terminal carbon (C1), forming a more stable secondary carbocation at C2. The halide ion then attacks this carbocation to yield the final product. chemistrystudent.com

The addition of water across the double bond, known as hydration, can also be achieved, typically in the presence of a strong acid catalyst like sulfuric acid. utdallas.edu This reaction also follows Markovnikov's rule, leading to the formation of a secondary alcohol. Other electrophilic additions include halogenation (with Br₂ or Cl₂) and halohydrin formation (in the presence of water). utdallas.edu

Cross-Metathesis Reactions for Olefin Functionalization

Olefin cross-metathesis is a powerful tool for the formation of new carbon-carbon double bonds, involving the exchange of alkylidene groups between two different alkenes. illinois.edumasterorganicchemistry.com This reaction is typically catalyzed by ruthenium complexes, such as Grubbs' catalysts. masterorganicchemistry.comorganic-chemistry.org For a terminal alkene like this compound, cross-metathesis allows for the introduction of a wide variety of functional groups at the terminus of the butene chain.

The success of a cross-metathesis reaction depends on the relative reactivities of the two olefin partners and the catalyst used. organic-chemistry.orgresearchgate.net To favor the desired cross-product over homodimerization products, one of the alkenes is often used in excess. masterorganicchemistry.com The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal catalyst. masterorganicchemistry.com The evolution of a volatile byproduct, such as ethylene (B1197577) in the case of two terminal alkenes, can help drive the reaction to completion. illinois.edusigmaaldrich.com

Studies on similar aryl-alkene systems have demonstrated the feasibility of cross-metathesis with various partners, including acrylates and other functionalized olefins, to generate more complex molecules. nih.gov The choice of the second-generation Grubbs catalyst often leads to higher efficiency and broader substrate scope. researchgate.netresearchgate.net

Hydrogenation and Dehydrogenation Studies on Aryl-Butenes

The double bond of this compound can be saturated through catalytic hydrogenation, a reaction that adds hydrogen across the double bond to form the corresponding alkane, 4-(4-acetoxyphenyl)butane. quora.com This reaction is typically carried out in the presence of a heterogeneous catalyst, such as palladium, platinum, or nickel, under a hydrogen atmosphere. quora.comaip.org The process involves the adsorption of both the alkene and hydrogen onto the catalyst surface, facilitating the addition of hydrogen atoms to the double bond. quora.com

Conversely, dehydrogenation of the corresponding saturated aryl-butane can regenerate the double bond or lead to the formation of other unsaturated products, such as butadienes. scirp.org This process is generally performed at higher temperatures and can also be catalyzed by platinum-based catalysts. scirp.org Studies on the dehydrogenation of n-butane to butenes and butadiene have shown that the selectivity can be influenced by the catalyst composition and reaction conditions. scirp.org Electrochemical methods for the dehydrogenation of arylalkanes to arylalkenes have also been developed, offering a milder, oxidant-free alternative. rsc.org

Reactivity Pertaining to the Acetoxyphenyl Group

The acetoxyphenyl group of this compound also exhibits characteristic reactivity, particularly in radical reactions and transition metal-catalyzed processes that can activate the ester C-O bond.

Participation in Radical Arylation Reactions

Aryl radicals are highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions. nih.gov The acetoxyphenyl group can be involved in such reactions, often initiated by the homolytic cleavage of a bond or through redox processes. nih.gov While direct radical abstraction from the aromatic ring is possible, the acetoxy group can influence the reactivity and regioselectivity of these reactions.

Modern methods for generating aryl radicals often employ photoredox catalysis or other mild initiation techniques. nih.gov In the context of a molecule like this compound, radical arylation could potentially occur at the aromatic ring, leading to the formation of biaryl structures. The presence of the acetoxy group, an electron-donating substituent, can direct incoming radicals to the ortho and para positions.

Ester C-O Bond Activation in Transition Metal-Catalyzed Processes

The activation of the C-O bond in aryl esters by transition metal catalysts has emerged as a powerful strategy in cross-coupling reactions. google.com This approach allows for the use of readily available aryl esters as alternatives to aryl halides. The mechanism often involves the oxidative addition of the transition metal, such as nickel or palladium, into the C-O bond of the ester.

For this compound, activation of the aryl C-O bond of the acetate (B1210297) group could lead to a variety of transformations. For instance, coupling with organoboron reagents (Suzuki coupling) or other organometallic partners could replace the acetoxy group with a new carbon-based substituent. This type of reaction significantly enhances the synthetic utility of the acetoxyphenyl moiety, allowing for further molecular diversification.

Transformations Involving the Acetoxy Substituent

The acetoxy group, an aryl ester, is a key functional group in this compound that can undergo several important transformations, primarily hydrolysis, transesterification, and reduction. These reactions modify the phenolic portion of the molecule, yielding products with different chemical properties and potential for further synthesis.

Hydrolysis: The most fundamental transformation of the acetoxy group is its hydrolysis to the corresponding phenol (B47542), 4-(4-hydroxyphenyl)-1-butene. This reaction can be catalyzed by either acid or base and involves the nucleophilic attack of water on the ester's carbonyl carbon. The resulting phenol is a versatile intermediate for further reactions, such as etherification to form allyl aryl ethers, which are precursors for Claisen rearrangements.

Transesterification: This process involves the reaction of the acetoxy group with an alcohol in the presence of an acid or base catalyst to form a new ester and acetic acid. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. This transformation allows for the modification of the ester group, which can alter the compound's physical and chemical properties.

Reduction: The acetoxy group can be reduced to yield different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, in this case, converting the acetoxy group to an ethyl group after subsequent hydrogenolysis steps, though the primary product is the phenol. wikipedia.orgharvard.edu More controlled, exhaustive reduction of aryl esters directly to methyl arenes (in this case, converting the acetoxy group to a methyl group, yielding 4-(p-tolyl)-1-butene) can be achieved using nickel-catalyzed hydrosilylation followed by hydrogenolysis. chemistryviews.org Milder reagents may selectively reduce other functional groups in a molecule while leaving the ester intact. beilstein-journals.org

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 4-(4-Hydroxyphenyl)-1-butene |

| Transesterification | R'OH, H⁺ or OR'⁻ | 4-(4-Alkanoyloxyphenyl)-1-butene |

| Reduction (to alcohol) | 1. LiAlH₄ 2. H₂O | 4-Hydroxyphenyl-1-butene |

| Exhaustive Reduction (to methyl arene) | Ni(cod)₂, NHC ligand, TMDSO, KOtBu | 4-(p-Tolyl)-1-butene |

Pericyclic and Rearrangement Reactions

The unsaturated butene chain in conjunction with the phenyl ring allows this compound and its derivatives to participate in pericyclic reactions, most notably sigmatropic rearrangements.

Sigmatropic rearrangements are concerted, pericyclic reactions wherein a sigma bond migrates across a π-electron system. nrochemistry.com The most relevant potential rearrangement for a derivative of this compound is the Claisen rearrangement.

The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that occurs in allyl vinyl ethers or allyl aryl ethers. wikipedia.orglibretexts.orglibretexts.org For this to occur with this compound, it must first be hydrolyzed to 4-(4-hydroxyphenyl)-1-butene and then converted into the corresponding allyl ether, 4-(4-allyloxyphenyl)-1-butene. Upon heating, this derivative would undergo a concerted rearrangement through a cyclic, six-membered transition state. libretexts.orglibretexts.org The reaction involves the simultaneous formation of a C-C bond and cleavage of a C-O bond. libretexts.org The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to restore the aromaticity of the phenyl ring, yielding an ortho-allyl phenol. wikipedia.orglibretexts.org

Another important acs.orgacs.org-sigmatropic rearrangement is the Cope rearrangement , which involves the isomerization of 1,5-dienes. wikipedia.orgmasterorganicchemistry.comjove.com While this compound itself is not a simple 1,5-diene, the mechanistic principles of the Cope rearrangement are fundamental to understanding acs.orgacs.org-sigmatropic shifts. The reaction proceeds through a concerted, six-electron, cyclic transition state, which often adopts a chair-like conformation to minimize steric hindrance. nrochemistry.comjove.comjk-sci.com The equilibrium of the reaction is driven by the relative thermodynamic stability of the starting material and the product, with the reaction favoring the formation of the more substituted, and thus more stable, alkene. masterorganicchemistry.comjk-sci.com

| Rearrangement | Substrate Class | Key Mechanistic Feature |

| Claisen Rearrangement | Allyl aryl ethers | acs.orgacs.org-Sigmatropic shift via a six-membered cyclic transition state, followed by tautomerization. wikipedia.orglibretexts.org |

| Cope Rearrangement | 1,5-Dienes | acs.orgacs.org-Sigmatropic shift, typically through a chair-like transition state, driven by product stability. wikipedia.orgjove.comjk-sci.com |

The terminal double bond of the 1-butene (B85601) group in this compound can participate in cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, the alkene moiety of this compound can act as a dienophile. Its reactivity is influenced by the electronic nature of the aromatic ring. The acetoxy group is weakly electron-donating, which can slightly increase the electron density of the double bond. For a normal-demand Diels-Alder reaction, the dienophile is typically substituted with electron-withdrawing groups to enhance its reactivity toward an electron-rich diene. youtube.com Therefore, this compound would be expected to react most efficiently with electron-deficient dienes. The reaction is concerted and stereospecific, providing a powerful method for the synthesis of complex cyclic systems. wikipedia.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org The alkene moiety of this compound can serve as the dipolarophile. 1,3-dipoles are molecules that can be represented as having a four-electron π-system over three atoms, with positive and negative charges delocalized. fu-berlin.de Examples include azides, nitrile oxides, and nitrones. mdpi.com The reaction is a concerted, stereoconservative cycloaddition and is a highly efficient method for constructing five-membered heterocycles. organic-chemistry.org The regioselectivity of the addition is governed by the frontier molecular orbitals of the dipole and the dipolarophile. wikipedia.org

| Reaction Type | Reactants | Product | Ring Size |

| Diels-Alder | Diene + this compound (Dienophile) | Substituted cyclohexene | 6-membered |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole + this compound (Dipolarophile) | Substituted heterocycle | 5-membered |

Mechanistic Elucidation of Reactions Involving 4 4 Acetoxyphenyl 1 Butene Analogues

Detailed Mechanistic Pathways of Olefin Functionalization

Olefin functionalization transforms the simple carbon-carbon double bond into more complex and valuable functional groups. For aryl alkenes, these transformations can proceed through various mechanistic routes, primarily electrophilic additions and catalytic metathesis.

Electrophilic addition is a fundamental reaction of alkenes, where the electron-rich π-bond attacks an electrophile. libretexts.org The reaction with a generic hydrogen halide (HX) proceeds via a two-step mechanism. libretexts.orgpressbooks.pub

For an unsymmetrical aryl alkene like an analogue of 4-(4-acetoxyphenyl)-1-butene, the addition of the electrophile follows Markovnikov's rule. The hydrogen atom adds to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. The proximity of the aryl group allows for the formation of a secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring.

Step 2: Nucleophilic Attack The positively charged carbocation intermediate is a potent electrophile. It is rapidly attacked by the nucleophilic halide anion (X⁻) generated in the first step. libretexts.org This nucleophilic attack forms a new carbon-halogen sigma bond, resulting in the final neutral alkyl halide product. libretexts.org Because the reaction proceeds through a planar carbocation intermediate, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers if a new chiral center is formed. masterorganicchemistry.com

Olefin metathesis is a powerful transformation that "swaps" the alkylidene groups of two alkenes, catalyzed by metal-carbene complexes, most notably those developed by Grubbs and Schrock. libretexts.orgorganic-chemistry.org The generally accepted mechanism, first proposed by Chauvin, involves a series of cycloaddition and cycloreversion steps. libretexts.orgharvard.edu

The catalytic cycle begins with a [2+2] cycloaddition between the metal-carbene catalyst (e.g., a Grubbs catalyst) and the terminal alkene of the aryl-alkene substrate. masterorganicchemistry.com This forms a four-membered ring intermediate known as a metallacyclobutane. libretexts.org

This metallacyclobutane intermediate is unstable and undergoes a retro-[2+2] cycloaddition (or cycloreversion). masterorganicchemistry.com This step breaks the four-membered ring to release a new alkene and a new metal-carbene complex, now incorporating part of the original substrate. masterorganicchemistry.com

This new metal carbene then reacts with a second alkene molecule (which could be another substrate molecule in cross-metathesis or the other end of the same molecule in ring-closing metathesis) via another [2+2] cycloaddition to form a second metallacyclobutane intermediate. masterorganicchemistry.comwits.ac.za

Finally, a second retro-[2+2] cycloaddition releases the final product alkene and regenerates the original metal-carbene catalyst (or a derivative that continues the cycle), allowing the catalytic process to continue. masterorganicchemistry.com For terminal alkenes, one of the products is often the volatile gas ethene, which can be removed to drive the reaction to completion. organic-chemistry.orgharvard.edu

Different types of metathesis are possible:

Cross-Metathesis (CM): An intermolecular reaction between two different alkenes. masterorganicchemistry.com

Ring-Closing Metathesis (RCM): An intramolecular reaction of a diene to form a cyclic alkene. masterorganicchemistry.comwits.ac.za

Ring-Opening Metathesis Polymerization (ROMP): The reaction of a cyclic alkene to form a polymer. libretexts.org

Radical Reaction Mechanisms in Aryl-Alkene Systems

Radical reactions provide an alternative pathway for the functionalization of aryl alkenes, often with different regioselectivity compared to ionic mechanisms. These processes occur via a chain reaction involving radical intermediates.

The addition of a phenyl radical (C₆H₅•) to an alkene like ethylene (B1197577) is a key process in understanding the behavior of aryl-alkene systems in radical reactions. acs.org This reaction has been studied both experimentally and theoretically to determine its kinetics and product distribution under various conditions. acs.org

The reaction can proceed through two main channels:

Radical Addition: The phenyl radical adds across the double bond to form a 2-phenylethyl radical adduct. This is the dominant pathway at lower temperatures. acs.org

Hydrogen Abstraction: The phenyl radical abstracts a hydrogen atom from the alkene to form benzene (B151609) and a vinyl radical. This channel has a higher activation barrier and becomes more significant at higher temperatures (above 1000 K). acs.org

Theoretical calculations have determined the activation barrier for the radical addition to ethylene to be approximately 2.3 kcal/mol, which is significantly lower than the 9.0 kcal/mol barrier for hydrogen abstraction. acs.org This difference in activation energy explains the prevalence of the addition pathway at moderate temperatures. acs.org

The table below summarizes the product distribution from the reaction of phenyl radical with ethylene at different temperatures, illustrating the temperature dependence of the competing pathways. acs.org

| Temperature (K) | Pressure (Torr) | Product | Yield Ratio (%) |

|---|---|---|---|

| 600 | 10 | Benzene (H-abstraction) | 1.1 |

| Styrene (B11656) (H-loss from adduct) | 2.5 | ||

| 800 | 10 | Stabilized Adduct | 80.2 |

| Styrene + H | ~19.8 | ||

| 800 | 50 | Stabilized Adduct | 88.9 |

| Styrene + H | ~11.1 |

The kinetics are also pressure-dependent. At higher pressures, the yield of the stabilized radical adduct increases at the expense of fragmentation products like styrene, as collisional deactivation becomes more efficient. acs.org

Radical reactions, particularly polymerizations, proceed through a well-defined chain mechanism involving three key stages: initiation, propagation, and termination. libretexts.orgyoutube.com

Initiation: The process begins with the formation of radicals from an initiator molecule, such as benzoyl peroxide or azoisobutyronitrile (AIBN). libretexts.orglibretexts.org For instance, benzoyl peroxide homolytically cleaves its weak O-O bond upon heating, eventually forming phenyl radicals. libretexts.org This initiator radical then adds to the double bond of a monomer (e.g., styrene, an analogue of our subject compound). libretexts.orglibretexts.org The addition is regioselective, occurring at the less substituted carbon to generate the more stable benzylic radical intermediate. libretexts.orglibretexts.org

Propagation: The newly formed benzylic radical is itself reactive and adds to the double bond of another monomer molecule. libretexts.orgfrontiersin.org This step regenerates a benzylic radical at the end of the growing chain, which can then react with another monomer. libretexts.org This propagation cycle repeats, rapidly extending the polymer chain. libretexts.org Each addition step involves a transition state where the radical is partially bonded to one carbon of the π-system while the double bond is partially broken.

Termination: The chain reaction ceases when two radicals encounter each other and are consumed. youtube.com This can happen through several mechanisms, the most common being radical combination , where two growing chains join to form a single, non-radical molecule. acs.orgnih.gov Another possibility is disproportionation , where one radical abstracts a hydrogen atom from an adjacent carbon on another radical, resulting in one saturated and one unsaturated polymer chain. acs.orgnih.gov

The key intermediate throughout the propagation phase is the resonance-stabilized benzylic radical, which dictates the regioselectivity of the monomer addition. libretexts.org

Metal-Catalyzed Reaction Mechanisms

Transition metals offer a diverse array of catalytic cycles for the functionalization of aryl alkenes, often proceeding through mechanisms distinct from traditional electrophilic or radical pathways. Nickel and palladium are particularly versatile in this regard.

One important class of reactions is the hydroarylation of alkenes, which involves the addition of a C-H bond of an arene across the C=C double bond. rsc.org Nickel-catalyzed hydroarylation can proceed through several proposed mechanisms. In one pathway, a Ni(0) species undergoes oxidative addition with a solvent molecule (like an alcohol) to generate a Ni(II)-H intermediate. researchgate.net Subsequent transmetalation with an aryl boronic acid yields an Ar-Ni(II)-H species. The alkene then undergoes migratory insertion into the Ni-H bond. Finally, reductive elimination releases the alkylarene product and regenerates the active Ni(0) catalyst. researchgate.net

Nickel-catalyzed reductive cross-coupling reactions provide a powerful method for the 1,2-dicarbofunctionalization of alkenes. nih.gov These reactions often involve radical intermediates and can proceed through different mechanistic pathways depending on the specific conditions and substrates. acs.org

Two prominent proposed mechanisms are the "radical chain" and "sequential reduction" pathways. nih.gov

In a sequential reduction mechanism, a Ni(0) catalyst can first undergo oxidative addition with an aryl halide to form a Ni(II)-aryl complex. This complex is then reduced to a Ni(I)-aryl species. The Ni(I) intermediate can then activate an alkyl halide via a single-electron transfer (SET) process or halogen atom abstraction to generate an alkyl radical. nih.govacs.orgresearchgate.net This radical then combines with the Ni complex, leading to a Ni(III) intermediate, which undergoes reductive elimination to form the C-C bond and regenerate a Ni(I) species to continue the cycle. chinesechemsoc.org

The enantioselectivity in some of these reactions is controlled by the radical-recombination step with a chiral nickel complex. acs.org The use of specific ligands, such as phosphino-oxazoline (PHOX) ligands, is critical for achieving high stereoselectivity. acs.org

These metal-catalyzed pathways are notable for their ability to construct complex carbon skeletons under relatively mild conditions, offering chemo-, regio-, and stereoselectivity that can be tuned by the choice of metal, ligand, and reaction conditions. rsc.orgnih.gov

Organometallic Intermediates in Cross-Coupling Reactions

The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, proceeds through a well-defined catalytic cycle involving distinct organopalladium intermediates. wikipedia.org This cycle is generally initiated by the in-situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst, such as Palladium(II) acetate (B1210297), often reduced by a phosphine (B1218219) ligand. wikipedia.org For a reaction involving an analogue of this compound, the cycle can be described by the following key steps, each featuring a specific organometallic intermediate:

Oxidative Addition : The first step involves the insertion of the Pd(0) catalyst into the bond of an aryl or vinyl halide (or triflate), such as an acetoxy-substituted aryl bromide. This oxidative addition step forms a square planar σ-aryl-palladium(II) complex. wikipedia.orgbuecher.de This intermediate is a key species from which the subsequent steps proceed.

Alkene Coordination and Migratory Insertion : The alkene, in this case an analogue of this compound, then coordinates to the palladium(II) complex. wikipedia.org This is typically followed by the dissociation of a ligand to open a coordination site. buecher.de Subsequently, the coordinated alkene undergoes a syn-migratory insertion (also known as carbopalladation) into the Pd-C bond. wikipedia.orgbuecher.de This step forms a new σ-alkyl-palladium(II) intermediate and is often the step that determines the regioselectivity of the reaction. buecher.de

β-Hydride Elimination : The newly formed alkyl-palladium(II) intermediate, which contains a hydrogen atom on the carbon beta to the palladium, undergoes β-hydride elimination. nih.gov This step forms the final substituted alkene product and a hydrido-palladium(II) complex. This elimination process can be reversible, potentially leading to isomerization of the alkene product. buecher.de

Reductive Elimination and Catalyst Regeneration : The final step is the reductive elimination of HX (where X is the halide or triflate) from the hydrido-palladium(II) complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. buecher.de

While the Pd(0)/Pd(II) cycle is dominant, some alkyl Heck reactions, unlike the more common aryl variant, are presumed to involve radical intermediates, suggesting a hybrid organometallic-radical mechanism under certain conditions. nih.gov

Table 1: Key Organometallic Intermediates in the Heck Reaction Cycle

| Step | Intermediate Name | General Structure | Role in Cycle |

|---|---|---|---|

| Oxidative Addition | σ-Aryl-Palladium(II) Complex | L₂Pd(Ar)(X) | Formed after Pd(0) inserts into the Ar-X bond. |

| Migratory Insertion | σ-Alkyl-Palladium(II) Complex | L₂Pd(alkyl-Ar)(X) | Formed after alkene insertion; determines regiochemistry. |

| β-Hydride Elimination | Hydrido-Palladium(II) Complex | L₂Pd(H)(X) | Formed after product release; precedes catalyst regeneration. |

Ligand Effects on Selectivity and Reaction Rates

Ligands play a pivotal role in palladium-catalyzed cross-coupling reactions, profoundly influencing both the rate of reaction and, crucially, the selectivity of the products. nih.gov For analogues of this compound, which are monosubstituted alkenes, the migratory insertion step can lead to either a linear (β) or a branched (α) product. The choice of ligand is a primary tool for directing this regioselectivity. nih.gov

The mechanism can proceed via two main pathways, a "neutral" pathway or a "cationic" pathway, and the ligand type often dictates which is favored. buecher.delibretexts.org

Neutral Pathway : This pathway is common when the electrophile is an aryl halide (I, Br, Cl) and monodentate phosphine ligands like triphenylphosphine (B44618) are used. buecher.de It typically involves the dissociation of a neutral ligand to allow for alkene coordination. This pathway generally favors the formation of linear products due to steric factors, where the aryl group adds to the less substituted carbon of the alkene double bond. libretexts.org

Cationic Pathway : When the electrophile has a weakly coordinating leaving group like a triflate, or in the presence of halide scavengers, an anionic ligand can dissociate, leading to a cationic palladium complex. buecher.delibretexts.org This pathway is often favored when using bidentate phosphine ligands, such as 1,3-Bis(diphenylphosphino)propane (DPPP) or BINAP. nih.govlibretexts.org In the cationic pathway, electronic factors can become more dominant than sterics, often leading to a higher proportion of the branched, or α-product. libretexts.org

The steric and electronic properties of the ligands are critical. Bulky ligands can increase the steric hindrance around the metal center, influencing which regioisomer is formed during the migratory insertion. chemrxiv.org For instance, switching a ligand's phosphorus substituent from a phenyl group to a bulkier tert-butyl group has been shown to dramatically alter the linear-to-branched product ratio. chemrxiv.org Chiral ligands, such as (R)-BINAP, can be used in asymmetric Heck reactions to transfer chiral information from the catalyst to the substrates, yielding enantiomerically enriched products, particularly when aryl triflates are used to enforce the cationic pathway. libretexts.org

Table 2: Influence of Ligand Type on Regioselectivity in Heck Reactions

| Ligand Type | Example(s) | Favored Pathway | Predominant Product | Controlling Factor |

|---|---|---|---|---|

| Monodentate Phosphine | PPh₃ (Triphenylphosphine) | Neutral | Linear (β-product) | Steric Hindrance |

| Bidentate Phosphine | DPPP, DPPE, BINAP | Cationic | Branched (α-product) | Electronic Effects |

| Chiral Bidentate | (R)-BINAP | Cationic | Enantioselective products | Stereochemical Control |

Role of Cocatalysts and Additives in Catalytic Performance

The performance of cross-coupling reactions involving this compound analogues is highly dependent on the presence of cocatalysts and additives. These components can influence reaction rates, catalyst stability, and product selectivity by participating in key steps of the catalytic cycle.

Bases : A base is a crucial component in the Mizoroki-Heck reaction. wikipedia.org Its primary role is to facilitate the regeneration of the Pd(0) catalyst at the end of the cycle. After β-hydride elimination, the base neutralizes the acid (HX) generated, inducing the reductive elimination that restores the active catalyst. buecher.de Common bases include tertiary amines like triethylamine, or inorganic bases such as potassium carbonate and sodium acetate. wikipedia.org The choice and strength of the base can affect the reaction rate and prevent side reactions.

Halide Scavengers : Additives such as silver (Ag) or thallium (Tl) salts can act as halide scavengers. buecher.de When aryl halides are used as substrates, these additives can remove the halide anion from the palladium coordination sphere. This forces the reaction to proceed through the "cationic pathway" even with substrates that would normally favor the neutral pathway. buecher.de By promoting the formation of a cationic palladium intermediate, these additives can be used to switch the regioselectivity from the linear to the branched product. buecher.de

Other Additives : In some variations of the Heck reaction, other types of additives are employed. For instance, in the reductive Heck reaction, a hydride source such as a formate salt is added to intercept the alkylpalladium(II) intermediate before β-hydride elimination can occur, leading to a hydroarylation product. nih.gov In other specialized cases, oxidants or other reagents may be used. For example, N-bromosuccinimide has been employed as an additive in certain palladium-catalyzed couplings of arylboronic acids with olefins. beilstein-journals.org

Table 3: Function of Common Additives in Heck-Type Reactions

| Additive Type | Example(s) | Primary Function | Effect on Reaction |

|---|---|---|---|

| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | Neutralize acid (HX) | Regenerates Pd(0) catalyst, enables catalytic turnover. |

| Halide Scavenger | Silver Salts (e.g., Ag₃PO₄), Thallium Salts | Remove halide from Pd complex | Promotes the cationic pathway, influences regioselectivity. |

| Reductant | Formates, N,N-diisopropylethylamine (DIPEA) | Intercepts organometallic intermediate | Leads to reductive Heck products instead of standard Heck products. |

Table of Compounds

| Compound Name |

|---|

| 1,3-Bis(diphenylphosphino)propane |

| This compound |

| BINAP |

| N-bromosuccinimide |

| Palladium(II) acetate |

| Potassium carbonate |

| Silver salts |

| Sodium acetate |

| Thallium salts |

| Triethylamine |

| Triflate |

Computational Chemistry and Theoretical Perspectives on Aryl Alkene Esters

Electronic Structure and Molecular Orbital Analysis of 4-(4-Acetoxyphenyl)-1-butene

The electronic structure of a molecule governs its reactivity and physical properties. The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding chemical reactions.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. In this compound, the HOMO is expected to be distributed across the electron-rich aromatic ring and the π-system of the butene double bond. The acetoxy group, being an electron-donating group through resonance, increases the electron density on the phenyl ring, thereby raising the energy of the HOMO and making the molecule more susceptible to oxidation and electrophilic attack compared to unsubstituted benzene (B151609).

The LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. For this molecule, the LUMO would likely be centered on the antibonding π* orbitals of the aromatic ring and the alkene moiety. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. ijpsr.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijpsr.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (electron-rich regions, typically colored red) around the oxygen atoms of the ester group and the π-cloud of the double bond, identifying these as likely sites for interaction with electrophiles or positive charges. Positive potential (electron-poor regions, colored blue) would be expected around the hydrogen atoms.

Table 1: Illustrative Frontier Molecular Orbital Properties Calculated via DFT This table presents hypothetical, yet plausible, calculated electronic properties for this compound and related reference compounds, illustrating the type of data obtained from quantum chemical calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| 1-Butene (B85601) | -7.12 | -0.98 | 6.14 |

| This compound | -6.20 | -1.05 | 5.15 |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of organic molecules. jocpr.com DFT-based descriptors can be used in the development of Quantitative Structure-Activity Relationship (QSAR) models. jocpr.com These studies provide detailed mechanistic insights into chemical reactions.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energy barriers. For this compound, a key reaction is the electrophilic addition to the C=C double bond.

A computational study of such a reaction would involve:

Geometry Optimization: The structures of the reactant (this compound and an electrophile, e.g., HBr), the intermediate (a carbocation), and the final product are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state geometry connecting the reactants to the intermediate. This geometry represents the highest point on the minimum energy reaction pathway.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency).

A lower calculated activation barrier indicates a faster reaction rate. These calculations can predict how substituents on the aryl ring or changes to the alkene chain would affect the reaction kinetics.

Addition reactions to the terminal double bond of this compound can result in different constitutional isomers (regioselectivity) and stereoisomers (stereoselectivity).

Regioselectivity: The addition of an unsymmetrical reagent like HBr to the 1-butene moiety can follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C1) and the bromide adds to the more substituted carbon (C2). This preference is due to the formation of a more stable secondary carbocation intermediate at C2 compared to a primary carbocation at C1. DFT calculations can quantify this stability difference by calculating the energies of the two possible carbocation intermediates. The reaction pathway proceeding through the lower-energy intermediate will have a lower activation barrier and will be the favored product, thus predicting the regioselectivity.

Stereoselectivity: Once the regioselectivity is established, the reaction can still lead to different stereoisomers (e.g., syn or anti addition). For reactions involving cyclic intermediates (like bromination via a bromonium ion), the mechanism dictates an anti-addition. For other reactions, computational modeling of the transition states for both syn and anti pathways can predict the stereochemical outcome by identifying the path with the lower energy barrier.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics methods like DFT are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. jocpr.com MD simulations model the movement of atoms by solving Newton's equations of motion, providing a detailed picture of how a molecule explores different shapes and interacts with its environment. jocpr.com

For a flexible molecule like this compound, key areas of conformational freedom include:

Rotation around the sp²-sp³ single bond between the alkene and the adjacent CH₂ group.

The flexibility of the four-carbon butene chain.

Rotation of the entire side chain relative to the phenyl ring.

Rotation around the ester C-O bond.

MD simulations can generate a conformational ensemble, which is a collection of the low-energy structures the molecule is likely to adopt. Analyzing this ensemble reveals the most stable conformers and the energy barriers between them. This information is crucial because the molecule's conformation can significantly influence its reactivity and its ability to bind to a biological target. For instance, steric hindrance in certain conformations might block access to the reactive double bond.

Furthermore, MD simulations can be used to study intermolecular interactions by placing the molecule in a simulated environment, such as a solvent box (e.g., water) or in the presence of other molecules. This allows for the analysis of hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aryl ring of this compound and other molecules, providing insight into its solubility, aggregation behavior, and potential binding modes to a receptor.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applied to Aryl-Alkene Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. jocpr.comnih.gov

For a class of compounds like aryl-alkene esters, a QSAR study would involve several steps:

Data Set Collection: A series of aryl-alkene esters with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. These are often calculated using quantum chemistry methods. nih.gov

Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation techniques and by predicting the activity of a set of compounds not used in the model-building process.

A successful QSAR model for aryl-alkene esters could reveal which properties are most important for their biological activity. For example, a model might show that high activity is correlated with a high HOMO energy and a specific range of LogP values, guiding the design of new, more potent analogues.

Table 2: Representative Molecular Descriptors for QSAR Analysis of Aryl-Alkene Esters This table lists common descriptors that would be calculated for a series of aryl-alkene esters, including this compound, in a typical QSAR study.

| Descriptor Type | Descriptor Name | Description |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Dipole Moment | Measure of the overall polarity of the molecule. | |

| Hydrophobic | LogP | Logarithm of the octanol-water partition coefficient; measures lipophilicity. |

| Steric | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

Advanced Synthetic Utility and Macromolecular Applications of 4 4 Acetoxyphenyl 1 Butene

4-(4-Acetoxyphenyl)-1-butene as a Key Building Block in Multi-Step Synthesis

This compound serves as a versatile intermediate in organic synthesis, offering multiple reactive sites for constructing more elaborate molecular structures. libretexts.orglittleflowercollege.edu.in Its utility stems from the presence of a terminal alkene, an aromatic ring, and an acetoxy group, each of which can be selectively targeted for chemical transformation. The strategic manipulation of these functional groups allows for its incorporation into complex molecular frameworks through a sequence of reactions. libretexts.org

Precursor in the Synthesis of Complex Organic Scaffolds

The chemical architecture of this compound makes it a valuable precursor for creating complex organic scaffolds. The terminal double bond is amenable to a wide array of transformations common in multi-step synthesis, such as hydroboration-oxidation to yield a primary alcohol, ozonolysis to produce an aldehyde, or epoxidation followed by ring-opening to generate di-functionalized products. libretexts.org These transformations convert the simple butene chain into a functionalized aliphatic segment that can be further elaborated.

Simultaneously, the acetoxy-protected phenolic group provides a handle for modifications on the aromatic ring. The ester can be hydrolyzed to reveal a reactive phenol (B47542), which can then participate in etherification, esterification, or electrophilic aromatic substitution reactions. This dual reactivity allows chemists to build complexity by sequentially or concurrently modifying the aliphatic chain and the aromatic core, leading to diverse and intricate molecular scaffolds.

Table 1: Synthetic Transformations of this compound for Scaffold Development

| Reaction Type | Reagents | Intermediate Product | Resulting Scaffold Feature |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 4-(4-Hydroxyphenyl)butan-1-ol | Terminal primary alcohol |

| Ozonolysis (Reductive) | 1. O3 2. Zn/H2O or DMS | 3-(4-Acetoxyphenyl)propanal | Propanal functional group |

| Heck Coupling | Aryl halide, Pd catalyst, Base | 4-(4-Acetoxyphenyl)-1-aryl-1-butene | Arylated alkene |

Role in the Construction of Functionalized Aromatic and Heteroaromatic Systems

Beyond its use in building aliphatic chains, this compound is instrumental in constructing more complex aromatic and heteroaromatic systems. The butene moiety can be strategically manipulated to participate in cyclization reactions. For instance, after conversion of the terminal alkene to a suitable functional group (e.g., a ketone via Wacker oxidation), intramolecular cyclization reactions like the Friedel-Crafts acylation can be employed to form fused ring systems, such as tetralones.

Furthermore, the aromatic ring itself can be the site of transformations that lead to new aromatic or heteroaromatic structures. Cross-coupling reactions, such as Suzuki or Stille coupling, can be performed on a halogenated derivative of the parent molecule to introduce new aryl or heteroaryl substituents. The synthesis of complex molecules often involves a planned sequence of such reactions to build the target structure step-by-step. idpublications.orgresearchgate.net For example, the synthesis of certain pharmacologically relevant compounds may utilize similar butenyl-phenyl structures as key intermediates for building polycyclic systems. nih.gov

Polymerization Behavior and Polymer Architecture Design

The terminal double bond of this compound allows it to function as a monomer in various polymerization reactions. Its structure, which is analogous to substituted styrenes, makes it particularly suitable for controlled radical polymerization techniques, enabling the design of polymers with specific architectures and functionalities.

Controlled Radical Polymerization of Acetoxyphenyl-Butene Monomers

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are highly effective for polymerizing monomers like this compound. nih.govdokumen.pubsigmaaldrich.com These techniques allow for the precise control over polymer molecular weight, molecular weight distribution (polydispersity), and end-group functionality. researchgate.net

The polymerization proceeds via the vinyl group, creating a polymer backbone with pendant acetoxyphenyl ethyl groups. The ability to control the polymerization process is crucial for designing advanced materials, as it allows for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures. dokumen.pub The kinetics of the polymerization can be monitored to ensure a linear increase in molecular weight with monomer conversion, a key indicator of a controlled or "living" process. dokumen.pub

Table 2: Typical Conditions for Controlled Radical Polymerization (CRP) of a Styrenic Monomer

| CRP Method | Initiator | Catalyst/Chain Transfer Agent | Solvent | Temperature (°C) | Resulting Polymer Đ (PDI) |

|---|---|---|---|---|---|

| ATRP | Ethyl α-bromoisobutyrate | CuBr / PMDETA | Anisole | 90 | < 1.2 |

| RAFT | Azobisisobutyronitrile (AIBN) | Cumyl dithiobenzoate | Toluene | 70 | < 1.3 |

Note: Data presented is illustrative for styrenic-type monomers and serves as a representative example.

Copolymers and Graft Polymers Incorporating this compound Units

The synthesis of copolymers allows for the combination of different monomer properties into a single macromolecule. This compound can be copolymerized with a variety of other vinyl monomers (e.g., styrene (B11656), methyl methacrylate, butyl acrylate) to create random, alternating, or block copolymers. echemi.commdpi.comresearchgate.net In block copolymers, sequential monomer addition under living polymerization conditions yields long sequences of each monomer unit, leading to microphase separation and the formation of ordered nanostructures.

Graft polymers can also be prepared. This can be achieved by either "grafting from" a polymer backbone containing initiating sites or "grafting to" a backbone with reactive functional groups. For instance, a polymer with pendant this compound units could be modified to initiate the polymerization of a second monomer from the aromatic ring, creating a brush-like architecture.

Post-Polymerization Functionalization of Butene-Containing Polymers

Post-polymerization functionalization is a powerful strategy for creating a diverse library of functional polymers from a single parent polymer. nih.govresearchgate.net Polymers synthesized from this compound possess pendant acetoxy groups that are ideal handles for subsequent chemical modification. cmu.edu

A common and highly efficient modification is the hydrolysis of the acetate (B1210297) esters to yield phenolic hydroxyl groups. This transformation converts the hydrophobic poly(4-acetoxyphenyl-1-butene) into a hydrophilic poly(4-hydroxyphenyl-1-butene). The resulting phenol groups are significantly more reactive and can be used for a wide range of subsequent reactions, including etherification, esterification with functional carboxylic acids, or coupling with various molecules. This approach avoids the direct polymerization of a potentially reactive or incompatible monomer by protecting the functional group, which is deprotected after polymerization is complete. d-nb.infowiley-vch.de

Development of Novel Materials through Chemical Transformations

Extensive investigation into the scientific literature and patent databases reveals a significant gap in research concerning the direct application of this compound in the development of novel materials through chemical transformations. While the constituent parts of the molecule—the butene group and the acetoxyphenyl group—are individually well-represented in polymer and materials science, their specific combination in this compound has not been a subject of detailed study for creating new macromolecular structures.

The terminal alkene of the butene group theoretically allows for its participation in various polymerization reactions, such as Ziegler-Natta or metallocene-catalyzed polymerization, to form polyolefin backbones. The acetoxy functionality on the phenyl ring could then serve as a protected hydroxyl group, which, after polymerization, could be hydrolyzed to a phenolic group. This would yield a functionalized polyolefin with pendant hydroxyphenyl groups, potentially useful for applications requiring adhesion, cross-linking, or antioxidant properties.

However, a thorough search has not yielded any specific examples, research findings, or data tables detailing such transformations or the properties of the resulting materials. There are no published studies on the homopolymerization of this compound or its copolymerization with other monomers. Similarly, information regarding other chemical transformations, such as hydrosilylation or metathesis reactions involving this specific compound for the creation of new materials, is not available in the current body of scientific literature.

Therefore, a detailed discussion on the development of novel materials through chemical transformations of this compound, including research findings and data tables, cannot be provided at this time due to the absence of relevant scientific research.

Q & A

What are the common synthetic routes for preparing 4-(4-Acetoxyphenyl)-1-butene, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via esterification of 4-(4-hydroxyphenyl)-1-butene with acetic anhydride in the presence of a catalyst like sulfuric acid or pyridine. Reaction optimization involves controlling temperature (80–100°C) and stoichiometric ratios to minimize side products such as diacetylated derivatives .

Advanced Research Question

Advanced routes include palladium-catalyzed cross-coupling (e.g., Heck reactions) to introduce the acetoxyphenyl group. Microwave-assisted synthesis can reduce reaction times from hours to minutes while improving yields (~85%) compared to conventional heating (~65%). Critical parameters include catalyst loading (1–5 mol%), solvent polarity, and inert atmosphere maintenance to prevent oxidation of the butene chain .

How can analytical techniques resolve structural ambiguities or purity issues in this compound?

Basic Research Question

Standard characterization employs GC-MS (to confirm molecular ion peaks at m/z 204.26) and ¹H NMR (key signals: δ 2.3 ppm for acetyl group, δ 5.1–5.3 ppm for butene protons). Purity is assessed via HPLC using C18 columns and UV detection at 254 nm .

Advanced Research Question

For complex mixtures (e.g., brominated derivatives), 2D NMR (HSQC, HMBC) clarifies regiochemistry of substituents. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, while LC-QTOF-MS identifies trace impurities (e.g., oxidation byproducts) with ppm-level sensitivity .

What strategies mitigate competing reactions during functionalization of the butene chain?

Basic Research Question

Electrophilic additions (e.g., bromination) require controlled stoichiometry (1:1 Br₂:substrate) and low temperatures (0–5°C) to favor 1,2-addition over polymerization. Solvents like dichloromethane stabilize carbocation intermediates, reducing rearrangement byproducts .

Advanced Research Question

Transition-metal catalysts (e.g., Rh(I)) enable site-selective hydrofunctionalization. For example, hydroboration with 9-BBN at −78°C achieves >90% anti-Markovnikov selectivity. Computational modeling (DFT) predicts regioselectivity trends, guiding experimental design .

How do structural modifications to the acetoxyphenyl group alter biological activity?

Basic Research Question

Replacing the acetyl group with a nitro or cyano moiety enhances antimicrobial activity against S. aureus (MIC reduction from 128 µg/mL to 32 µg/mL). Bioisosteric substitutions (e.g., trifluoroacetyl) improve metabolic stability in hepatic microsome assays .

Advanced Research Question

Cryo-EM studies reveal that fluorinated derivatives bind more tightly to bacterial enoyl-ACP reductase. SAR analysis identifies the acetoxy group’s role in hydrogen bonding with Tyr158, a key residue in the enzyme’s active site .

How can researchers address discrepancies in reported physicochemical properties (e.g., melting point)?

Methodological Approach

Conflicting data (e.g., melting points ranging from 85–95°C) arise from polymorphic forms or impurities. Techniques:

- DSC (Differential Scanning Calorimetry) to identify polymorphs.

- Recrystallization in ethyl acetate/hexane mixtures to isolate pure forms.

- Cross-validate with NIST Chemistry WebBook or peer-reviewed datasets .

What safety protocols are critical when handling brominated derivatives of this compound?

Basic Protocol

Use fume hoods, nitrile gloves, and flame-resistant lab coats. Brominated analogs (e.g., 2-Bromo-4-(4-acetoxyphenyl)-1-butene) are skin irritants (H315) and require storage in amber vials at −20°C to prevent light-induced degradation .

Advanced Mitigation

Monitor airborne exposure with real-time GC sensors and implement spill containment using vermiculite. Neutralize bromine residues with 10% sodium thiosulfate before disposal .

What computational tools predict the reactivity of this compound in radical polymerization?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) model bond dissociation energies (BDEs) to identify weak points in the butene chain. The C2–C3 bond (BDE ≈ 65 kcal/mol) is prone to homolytic cleavage, initiating radical chain reactions. Kinetic Monte Carlo simulations optimize initiator (AIBN) concentrations for controlled polymer growth .

How can cross-coupling reactions expand the utility of this compound in drug discovery?

Methodological Answer

Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs, enhancing π-π stacking interactions in kinase inhibitors. Example:

Protect the butene chain as an epoxide.

Couple with 4-pyridylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Deprotect with TsOH to yield a lead compound with IC₅₀ = 12 nM against EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.